molecular formula C20H13BrN2O3 B4024916 (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B4024916
M. Wt: 409.2 g/mol
InChI Key: SHZNVVCFMVEGIY-SFQUDFHCSA-N
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Description

(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a furan ring, a bromophenyl group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a bromophenyl group. This intermediate is then reacted with an imidazolidine-2,4-dione derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as Ru/Al2O3 to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure scalability and efficiency. The use of packed-bed reactors and optimization of reaction parameters, such as temperature and oxygen flow rate, can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form diformylfuran derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include diformylfuran derivatives, phenyl-substituted imidazolidine-2,4-dione, and various substituted phenyl derivatives, depending on the specific reaction pathway chosen .

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine-2,4-dione derivatives and furan-based molecules. Examples include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione apart from these similar compounds is its unique combination of a bromophenyl group and a furan ring within the imidazolidine-2,4-dione framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(5E)-5-[[5-(3-bromophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c21-14-6-4-5-13(11-14)18-10-9-16(26-18)12-17-19(24)23(20(25)22-17)15-7-2-1-3-8-15/h1-12H,(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZNVVCFMVEGIY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione
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